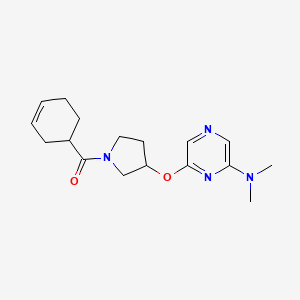![molecular formula C21H19N3O B2358273 N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide CAS No. 2319723-37-8](/img/structure/B2358273.png)
N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide, commonly known as BPP-7, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BPP-7 has been studied extensively for its unique properties and mechanism of action.
Scientific Research Applications
Functionalization and Synthetic Applications
Experimental and Theoretical Studies on Pyrazole Carboxamides : A study focused on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, showing how different reactants can lead to a variety of products, including carboxamides, through specific reaction conditions. This research highlights the versatility of pyrazole carboxamides in chemical synthesis, potentially relevant to derivatives like N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide for developing new materials or biologically active compounds (Yıldırım et al., 2005).
Photocatalytic Degradation Studies
TiO2 Photocatalytic Degradation of Pyridine : Research demonstrating the efficient degradation of pyridine, a structural component similar to the pyridine portion in this compound, in water via photocatalysis. This study provides insights into environmental applications, such as the removal of hazardous chemicals from water, and suggests potential research areas for exploring the environmental impact and degradation pathways of pyridine derivatives (Maillard-Dupuy et al., 1994).
Heterocyclic Compound Synthesis
Functionalization of 1H-Pyrrolo[2,3-b]pyridine : This research explored the functionalization of 1H-pyrrolo[2,3-b]pyridine to create compounds with potential applications in agrochemicals and functional materials. The study's approach to introducing amino groups and synthesizing multidentate agents and podant-type compounds provides a foundation for synthesizing and studying the properties of complex heterocyclic compounds, including those related to this compound (Minakata et al., 1992).
properties
IUPAC Name |
N-benzhydryl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-21(24-14-18-12-7-13-22-19(18)15-24)23-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,20H,14-15H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUKWIYTZRXCJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine](/img/structure/B2358191.png)


![Tert-butyl 4-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2358201.png)


![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B2358204.png)

![(Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2358206.png)
![2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2358207.png)
![2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358210.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358211.png)
![(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2358212.png)